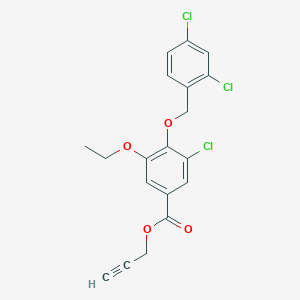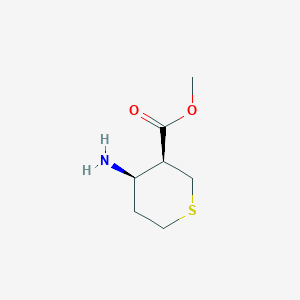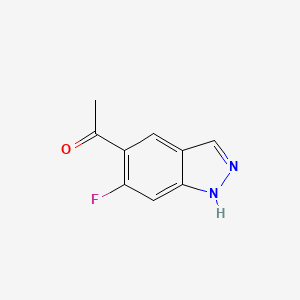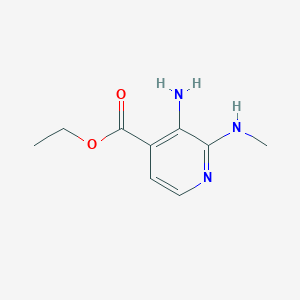![molecular formula C12H12ClN3O B13007596 4-(3-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13007596.png)
4-(3-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for 7 hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol (4.8:0.2) solvent system .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
4-(3-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as activated manganese dioxide (MnO2) in toluene.
Common Reagents and Conditions
Oxidation: Activated MnO2 in toluene, reflux conditions.
Reduction: Pd/C in acetic acid, room temperature.
Substitution: Sodium methoxide in methanol, reflux conditions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits biological activities such as antibacterial, antifungal, and antiparasitic properties.
Medicine: Investigated for its potential as an anti-inflammatory, antidepressant, and anticonvulsant agent.
Industry: Potential use in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 4-(3-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . This inhibition can lead to altered nerve pulse transmission, resulting in various biological effects.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent cytotoxic activities against various cancer cell lines.
Pyrazolo[3,4-b]pyridines: Used in medicinal chemistry for their similarity to purine bases.
Uniqueness
4-(3-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is unique due to its specific substitution pattern and the presence of a chlorophenyl group, which imparts distinct biological activities and chemical reactivity compared to other pyrazole derivatives.
属性
分子式 |
C12H12ClN3O |
|---|---|
分子量 |
249.69 g/mol |
IUPAC 名称 |
4-(3-chlorophenyl)-2-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-one |
InChI |
InChI=1S/C12H12ClN3O/c1-16-12(17)10-9(6-14-11(10)15-16)7-3-2-4-8(13)5-7/h2-5,9,14-15H,6H2,1H3 |
InChI 键 |
GYQYXDUPUISTJV-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=C(N1)NCC2C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B13007515.png)
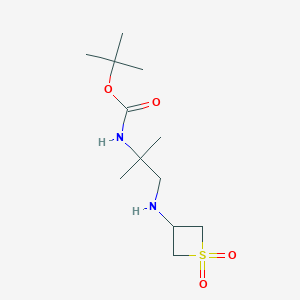
![Tert-butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13007518.png)
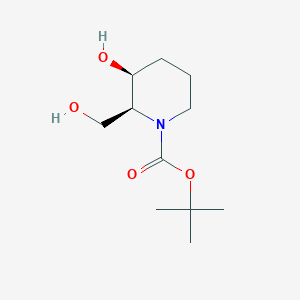
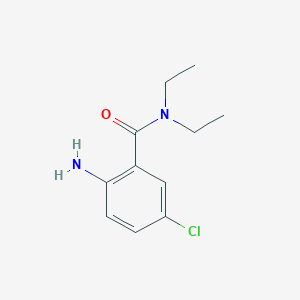
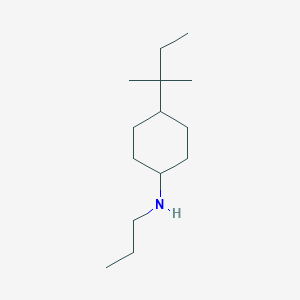
![6-Chloro-1H-benzo[d]imidazol-7-amine](/img/structure/B13007559.png)
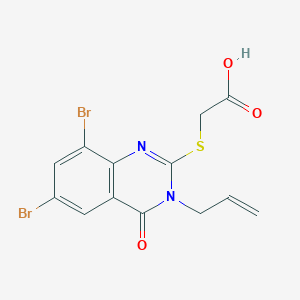
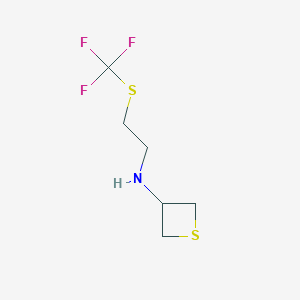
![2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine](/img/structure/B13007590.png)
